Phenylsulfonyl-phosphoramidic trichloride, with the Chemical Abstracts Service (CAS) number 5666-55-7, is a chemical compound characterized by its unique molecular structure and properties. It has a molecular formula of and a molecular weight of approximately 292.51 g/mol. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.
Phenylsulfonyl-phosphoramidic trichloride is synthesized from various precursor chemicals, including phosphoramidic acid derivatives and sulfonyl chlorides. Its synthesis is critical for producing a range of biologically active compounds.
This compound falls under the category of phosphonates and sulfonamides, which are known for their biological activity and utility in pharmaceutical applications. It is classified as an organophosphorus compound due to the presence of phosphorus in its structure.
The synthesis of phenylsulfonyl-phosphoramidic trichloride typically involves the reaction of phosphoramidic acid with phenylsulfonyl chloride. This reaction can be performed under controlled conditions to ensure high yields of the desired product.
The molecular structure of phenylsulfonyl-phosphoramidic trichloride features a central phosphorus atom bonded to a sulfonyl group and three chlorine atoms, along with a phenyl group attached via a nitrogen atom.
Phenylsulfonyl-phosphoramidic trichloride participates in various chemical reactions, particularly nucleophilic substitutions where it acts as a sulfonating agent. It can react with amines to form sulfonamides, which are significant in medicinal chemistry.
The mechanism by which phenylsulfonyl-phosphoramidic trichloride exerts its effects involves the formation of covalent bonds with nucleophiles, leading to the modification of biological targets such as enzymes or receptors.
Phenylsulfonyl-phosphoramidic trichloride is primarily used in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, underscoring its significance in scientific research and pharmaceutical development.
The synthesis of phosphorus-containing aromatic compounds frequently employs Friedel-Crafts acylation methodologies, leveraging the electrophilic character of phosphorus halides. While not directly reported for phenylsulfonyl-phosphoramidic trichloride (CAS 5666-55-7), analogous routes for phenylphosphonic dichloride involve benzene and phosphorus trichloride (PCl₃) under Lewis acid catalysis (typically AlCl₃). The mechanism proceeds through electrophilic activation:
A significant advancement is the use of ionic liquids (e.g., triethylamine hydrochloride/AlCl₃) as recyclable catalysts. This system achieves yields >85% while minimizing HCl byproduct formation and enabling catalyst recovery through simple extraction [1].
Table 1: Friedel-Crafts Synthesis Optimization for Phosphorus Chlorides
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
AlCl₃ (traditional) | 80–90 | 8–10 | 70–75 |
[Et₃NH]Cl/AlCl₃ (Ionic) | 60–70 | 4–5 | 85–90 |
None | 100 | 24 | <20 |
The Michaelis-Arbuzov reaction provides access to P=O bonds critical in phosphoramidic trichloride synthesis. For phenylsulfonyl derivatives, disproportionation of trivalent phosphorus precursors is key. A two-step approach is observed:
Mechanistically, nucleophilic attack by the sulfonamide nitrogen on phosphorus initiates rearrangement, followed by alkyl halide elimination. Steric and electronic effects of the sulfonyl group direct regioselectivity, favoring P–N bond formation over O-alkylation.
While phenylsulfonyl-phosphoramidic trichloride lacks stereocenters, its downstream phosphoramide salts serve as chiral flame retardants. Candida antarctica lipase B (CAL-B) catalyzes enantioselective transesterification of prochiral phosphinate precursors. In solvent-free systems, CAL-B achieves 95% enantiomeric excess (ee) for (S)-ethyl methylphenylphosphinate, a key intermediate. The mechanism involves:
Dynamic kinetic resolution (DKR) combines lipase-catalyzed hydrolysis with metal-catalyzed racemization. Using Pseudomonas fluorescens lipase and a ruthenium Shvo catalyst, phosphinate esters undergo deracemization:
$$\ce{Racemic~P(O)OR'R'' + H2O ->^{LIPase} (R)-P(O)OHR'' + (S)-P(O)OR'R''}$$
Simultaneous ruthenium-catalyzed racemization of the undesired enantiomer drives conversion to >99% ee. Reaction optimization requires anhydrous conditions (<50 ppm H₂O) to prevent catalyst deactivation [6].
Table 2: Biocatalytic Performance in Phosphinate Resolution
Biocatalyst | Substrate | ee (%) | Conversion (%) | Conditions |
---|---|---|---|---|
Candida antarctica Lipase B | Ethyl methylphenylphosphinate | 95 | 48 | Solvent-free, 40°C |
Pseudomonas fluorescens Lipase | Methyl cyclohexylphenylphosphinate | 99 | 85 | Toluene, 60°C, Ru catalyst |
Moisture sensitivity of P–Cl bonds necessitates rigorous anhydrous protocols. High-throughput screening reveals solvent effects on phenylphosphonic dichloride synthesis (analogous to the target trichloride):
In situ FTIR monitors P–Cl stretching (540 cm⁻¹) to track reaction progress. Automated systems couple this with solvent dosing, reducing PCl₃ excess from 2.5 equiv to 1.2 equiv while maintaining 90% yield.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8